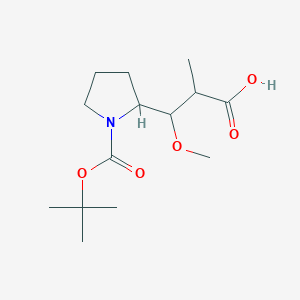

N-Boc-dolaproine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methoxy-2-methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO5/c1-9(12(16)17)11(19-5)10-7-6-8-15(10)13(18)20-14(2,3)4/h9-11H,6-8H2,1-5H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNEHHTWYEBGHBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1CCCN1C(=O)OC(C)(C)C)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Boc-dolaproine chemical structure and properties

An In-Depth Technical Guide to N-Boc-Dolaproine

Introduction

This compound, a protected amino acid derivative, serves as a crucial chiral building block in the field of medicinal chemistry and drug development. Its primary significance lies in its role as a key structural component of Dolastatin 10, a potent antimitotic agent originally isolated from the marine sea hare Dolabella auricularia.[1][2][3] Dolastatin 10 and its synthetic analogs, known as auristatins, exhibit powerful cytotoxic activity against a range of cancer cell lines by inhibiting tubulin polymerization.[3][4] Consequently, this compound is an advanced intermediate of high value for the synthesis of antibody-drug conjugates (ADCs) and other targeted cancer therapeutics.[2][5] This document provides a comprehensive overview of its chemical structure, properties, synthesis, and biological relevance for researchers and drug development professionals.

Chemical Structure and Identification

This compound is formally named (2R,3R)-3-[(2S)-1-(tert-butoxycarbonyl)-2-pyrrolidinyl]-3-methoxy-2-methylpropanoic acid.[6] The "Boc" group (tert-butoxycarbonyl) serves as a protecting group for the amine on the pyrrolidine ring, which is essential for controlled peptide synthesis.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2R,3R)-3-[(2S)-1-(tert-butoxycarbonyl)-2-pyrrolidinyl]-3-methoxy-2-methylpropanoic acid[6] |

| CAS Number | 120205-50-7[1][2][3][7] |

| Molecular Formula | C₁₄H₂₅NO₅[1][2][3][7] |

| Synonyms | (2R,3R)-BOC-dolaproine, Dolproline, N-Boc-dolaproline[2][7][8] |

| InChI Key | LNEHHTWYEBGHBY-OUAUKWLOSA-N[6] |

| SMILES | C--INVALID-LINK--OC(C)(C)C)OC">C@HC(=O)O[6][7] |

Physicochemical and Computational Properties

This compound is typically supplied as a colorless to light yellow oil or solid.[2][3] Its physicochemical properties, largely predicted from computational models, are summarized below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 287.35 g/mol | [2][6] |

| Appearance | Colorless to light yellow oil or solid | [2][3] |

| Boiling Point | 397.8 ± 17.0 °C (Predicted) | [2][8][9] |

| Density | 1.133 ± 0.06 g/cm³ (Predicted) | [2][8][9] |

| pKa | 4.27 ± 0.11 (Predicted) | [2][8] |

| Purity | Commercially available at ≥95% to >99% | [3][7] |

Table 3: Computational Data for this compound

| Parameter | Value | Source |

| Topological Polar Surface Area (TPSA) | 76.07 Ų | [7] |

| LogP | 1.36 - 2.12 | [4][7] |

| Hydrogen Bond Donors | 1 | [7] |

| Hydrogen Bond Acceptors | 4 | [7] |

| Rotatable Bonds | 4 | [7] |

Biological Significance and Mechanism of Action

This compound is not biologically active in this form but is a critical precursor to the Dolastatin 10 family of molecules.[5] Dolastatin 10 exerts its potent anticancer effects by interfering with microtubule dynamics, a fundamental process for cell division (mitosis). It binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[3][4]

Caption: Mechanism of Dolastatin 10-induced apoptosis.

Experimental Protocols

Synthesis of this compound via Reformatsky Reaction

A patented method describes the synthesis of this compound, which offers good yields and facilitates purification of intermediates.[5] The following protocol is an outline of this process.

Methodology:

-

Activation: Zinc powder is added to an organic solvent in a reaction vessel. The atmosphere is purged to reduce oxygen content (≤1.0%). Trimethylchlorosilane is added, and the mixture is heated to 50-55°C and stirred for 1-2 hours to activate the zinc.[5]

-

Reformatsky Reaction: The system is cooled to 25-35°C. A solution of N-Boc-L-prolinal in tetrahydrofuran is added dropwise to the activated zinc mixture and stirred for 15-30 minutes. This is followed by the addition of a reactant like an α-halo ester (e.g., ethyl 2-bromopropionate).[5]

-

Methylation: After the initial reaction, the resulting intermediate undergoes methylation.[5]

-

Hydrolysis: The final step involves a hydrolysis reaction to convert the ester intermediate into the carboxylic acid, yielding the final this compound product.[5]

Caption: Workflow for the synthesis of this compound.

Preparation of a Solution for In Vivo Studies

For preclinical research, this compound or its derivatives may need to be formulated for administration. A general protocol for solubilizing similar compounds is provided by suppliers.

Methodology:

-

Prepare a stock solution of the compound in DMSO (e.g., 25 mg/mL).

-

To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.

-

Add 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix again until the solution is clear.

-

Add 450 µL of saline to reach the final volume of 1 mL. This protocol yields a clear solution of at least 2.5 mg/mL.[3]

Spectral Data

Characterization of this compound is confirmed using various spectroscopic methods. While raw spectra are proprietary to suppliers, analytical data including ¹H NMR, ¹³C NMR, and Mass Spectrometry are typically provided with purchased products to confirm structural integrity and purity.[1][10][11]

Safety, Handling, and Storage

This compound should be handled with care in a laboratory setting, using appropriate personal protective equipment.

Table 4: GHS Hazard Information

| Category | Information |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Storage: For long-term stability, this compound should be stored under an inert atmosphere. Recommended storage temperatures are between 2-8°C for short-term and -20°C or -80°C for long-term storage.[1][2][3][8] It is typically shipped at ambient temperature.[1][7]

References

- 1. This compound, 120205-50-7 | BroadPharm [broadpharm.com]

- 2. N-Boc-(2R,3R,4S)-dolaproine CAS-No-120205-50-7 - Career Henan Chemical Co. [coreychem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. (2R,3R)-BOC-dolaproine | CAS#:120205-50-7 | Chemsrc [chemsrc.com]

- 5. CN111393346A - Synthesis of this compound and Boc-Dap DCHA - Google Patents [patents.google.com]

- 6. This compound | C14H25NO5 | CID 14753398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. chembk.com [chembk.com]

- 9. N-Boc-(2R,3R,4S)-dolaproine CAS#: 120205-50-7 [m.chemicalbook.com]

- 10. N-Boc-(2R,3R,4S)-dolaproine(120205-50-7) 1H NMR [m.chemicalbook.com]

- 11. N-Boc-(2R,3R,4S)-dolaproine | 120205-50-7 [chemicalbook.com]

The Crucial Role of N-Boc-Dolaproine in the Synthesis and Potency of Dolastatin 10

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the integral function of N-Boc-dolaproine, a protected amino acid derivative, in the chemical synthesis and biological activity of the potent antineoplastic agent, dolastatin 10. We will explore its role as a critical building block, the significance of the Boc protecting group, and its contribution to the overall cytotoxicity of the parent compound. This document provides a comprehensive overview, including quantitative data on biological activity, detailed synthetic protocols, and visual representations of the synthetic workflow and mechanism of action.

Introduction to Dolastatin 10 and its Unique Constituents

Dolastatin 10 is a naturally occurring pentapeptide isolated from the marine sea hare Dolabella auricularia. It exhibits exceptionally potent cytotoxic activity against a wide range of cancer cell lines, primarily through its interaction with tubulin, a key component of the cellular cytoskeleton. The unique structure of dolastatin 10 comprises several non-proteinogenic amino acids, which are crucial for its biological function. These include dolavaline (Dov), valine (Val), dolaisoleuine (Dil), dolaproine (Dap), and dolaphenine (Doe). The complex and stereochemically rich nature of these residues necessitates a carefully planned synthetic strategy for the total synthesis of dolastatin 10 and its analogues.

This compound: A Key Synthetic Intermediate

This compound is the N-tert-butyloxycarbonyl (Boc) protected form of dolaproine, the fourth amino acid residue in the dolastatin 10 sequence. The Boc group is a widely used protecting group in peptide synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions.

The primary role of this compound is to serve as a key building block in the stepwise assembly of the dolastatin 10 peptide chain. The Boc protecting group on the nitrogen atom of the proline ring prevents unwanted side reactions and ensures that the peptide bond formation occurs specifically at the carboxyl terminus of the growing peptide chain. This controlled, sequential addition of amino acids is fundamental to achieving the correct primary structure of dolastatin 10.

The Synthetic Workflow of Dolastatin 10

The total synthesis of dolastatin 10 is a multi-step process that typically involves the individual synthesis of the unique amino acid residues in their protected forms, followed by their sequential coupling. The following diagram illustrates a generalized workflow for the solid-phase peptide synthesis (SPPS) of dolastatin 10, highlighting the incorporation of this compound.

An In-depth Technical Guide to N-Boc-dolaproine (CAS 120205-50-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-dolaproine, with CAS number 120205-50-7, is a crucial chiral building block in the synthesis of dolastatin 10 and its potent analogues.[1][2][3][4][5] Dolastatin 10, a natural pentapeptide isolated from the sea hare Dolabella auricularia, and its synthetic derivatives are highly cytotoxic agents that have garnered significant interest in oncology research.[6][7][8] These compounds exert their anticancer effects by inhibiting tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[2][6][8][9] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, and its pivotal role in the development of dolastatin-based therapeutics. Detailed experimental protocols, quantitative biological data, and visual diagrams of synthetic and mechanistic pathways are presented to support researchers in the field of cancer drug development.

Physicochemical and Spectroscopic Data

This compound is a β-methoxy-γ-amino acid component of dolastatin 10.[1][2][5] Its chemical and physical properties are summarized in the tables below.

Table 1: General and Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 120205-50-7 | [1][3][10][11][12] |

| Molecular Formula | C₁₄H₂₅NO₅ | [10][11] |

| Molecular Weight | 287.35 g/mol | [13] |

| IUPAC Name | (2R,3R)-3-methoxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid | [13] |

| Appearance | Colorless to light yellow oil/solid | [1][5] |

| Boiling Point | 397.8 ± 17.0 °C (Predicted) | [1] |

| Density | 1.133 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 4.27 ± 0.11 (Predicted) | [1] |

| Storage Temperature | 2-8°C or -20°C | [1][3] |

Table 2: Computed Properties

| Property | Value | Reference |

| XLogP3 | 1.7 | [13] |

| Hydrogen Bond Donor Count | 1 | [13] |

| Hydrogen Bond Acceptor Count | 5 | [13] |

| Rotatable Bond Count | 5 | [13] |

| Exact Mass | 287.17327290 Da | [13] |

| Topological Polar Surface Area | 76.1 Ų | [13] |

Spectroscopic Data

While specific spectra are not publicly available in the search results, several chemical suppliers note the availability of 1H NMR, IR, and mass spectrometry data for this compound.[3][14][15] Researchers are advised to request this data from the respective suppliers.

Role in Cancer Research and Drug Development

This compound is a key intermediate in the synthesis of dolastatin 10 and its analogues, which are potent antineoplastic agents.[1][5][16] Dolastatin 10 and its derivatives have shown remarkable cytotoxicity against a variety of cancer cell lines at sub-nanomolar concentrations.[6][7][17] The primary mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[6][8][9]

The high potency of dolastatin analogues has made them attractive payloads for antibody-drug conjugates (ADCs). ADCs utilize the specificity of a monoclonal antibody to deliver a highly potent cytotoxic agent like a dolastatin analogue directly to cancer cells, thereby minimizing systemic toxicity.[7][17] Monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), both derivatives of dolastatin 10, are prominent examples of payloads used in approved ADCs.[7]

Mechanism of Action: Inhibition of Tubulin Polymerization

Dolastatin 10 binds to the vinca alkaloid binding site on tubulin, leading to the inhibition of microtubule assembly and the formation of tubulin aggregates.[8][9][18] This disruption of the microtubule network is critical for several cellular functions, most notably mitosis. The inability of the cell to form a proper mitotic spindle results in mitotic arrest and ultimately triggers the apoptotic cell death pathway.[8]

Caption: Mechanism of Dolastatin 10 Analogues.

Synthesis and Experimental Protocols

The synthesis of this compound and its subsequent use in the preparation of dolastatin 10 analogues involve multi-step chemical reactions.

Synthesis of this compound

A detailed synthetic method for this compound is disclosed in Chinese patent CN111393346A.[19] The process involves a Reformatsky reaction followed by methylation and hydrolysis. A general workflow is outlined below.

Caption: Synthesis Workflow for this compound.

Experimental Protocol: Synthesis of Dolastatin 10 Analogue from this compound

The following is a representative, generalized protocol for the synthesis of a dolastatin 10 analogue using this compound as a building block, based on procedures for synthesizing similar analogues.[6][20][21] This protocol involves solid-phase peptide synthesis (SPPS) or solution-phase coupling.

Materials:

-

This compound

-

Other protected amino acid units (e.g., Boc-Dolaisoleuine, Fmoc-Valine, (Me)₂Val-OH)

-

Coupling reagents (e.g., HATU, EDCI, HOBt)

-

Bases (e.g., DIEA, Et₃N)

-

Solvents (e.g., DMF, CH₂Cl₂, Dioxane)

-

Deprotection reagents (e.g., TFA for Boc group, Piperidine for Fmoc group)

-

Resin for SPPS (e.g., 2-chlorotrityl chloride resin)

Generalized Procedure for Solution-Phase Synthesis:

-

Boc Deprotection of the C-terminal Amine: The Boc-protecting group of the C-terminal amine (e.g., H-Phe-OMe) is removed using 4M HCl in dioxane. The reaction is monitored by LC-MS until completion. The solvent is removed in vacuo to yield the HCl salt of the amine.[21]

-

Peptide Coupling: The deprotected amine is coupled with this compound. To a solution of this compound in a suitable solvent (e.g., CH₂Cl₂ or DMF), a coupling agent (e.g., EDCI/HOBt or HATU) and a base (e.g., Et₃N or DIEA) are added, followed by the deprotected amine. The reaction is stirred at room temperature until completion as monitored by LC-MS.[20][21]

-

Work-up and Purification: The reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried and concentrated. The crude product is purified by column chromatography or preparative HPLC.

-

Iterative Deprotection and Coupling: Steps 1-3 are repeated to sequentially add the remaining amino acid units to build the pentapeptide chain.

-

Final Deprotection: The final N-terminal protecting group is removed to yield the desired dolastatin 10 analogue.

Biological Activity of Dolastatin 10 and its Analogues

The cytotoxic activity of dolastatin 10 and its analogues is typically evaluated in vitro against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values are determined to quantify their potency.

Table 3: In Vitro Cytotoxicity of Dolastatin 10 and Selected Analogues

| Compound | Cell Line | Assay Type | IC₅₀ / GI₅₀ (nM) | Reference |

| Dolastatin 10 | L1210 (Murine Leukemia) | Cell Growth | 0.03 | [7][17] |

| Dolastatin 10 | NCI-H69 (Small Cell Lung Cancer) | Cell Growth | 0.059 | [7][17] |

| Dolastatin 10 | DU-145 (Human Prostate Cancer) | Cell Growth | 0.5 | [7][17] |

| Dolastatin 10 | HT-29 (Colon Cancer) | Cell Growth | 0.06 | [17] |

| Dolastatin 10 | MCF7 (Breast Cancer) | Cell Growth | 0.03 | [17] |

| Analogue with P2/P4 Azide Modifications | - | - | 0.057 | [9][20] |

| Dolastatinol | MDA-MB-231 (Breast Cancer) | Cytotoxicity | ~5 | [6] |

| Dolastatinol | BT474 (Breast Cancer) | Cytotoxicity | ~5 | [6] |

| Dolastatinol | SKBR3 (Breast Cancer) | Cytotoxicity | ~5 | [6] |

| Ariel Cpd DT-NH2 | Various Cancer Cells | Antiproliferative | 0.48-1.32 | [22] |

Conclusion

This compound is a fundamentally important molecule in the field of medicinal chemistry, particularly in the development of highly potent anticancer agents. Its unique structure is integral to the remarkable biological activity of dolastatin 10 and its synthetic analogues. The continued exploration of dolastatin derivatives, facilitated by the availability of key intermediates like this compound, holds significant promise for the future of targeted cancer therapies, especially in the context of antibody-drug conjugates. This guide provides a foundational resource for researchers aiming to leverage the therapeutic potential of this class of compounds.

References

- 1. N-Boc-(2R,3R,4S)-dolaproine synthesis - chemicalbook [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, 120205-50-7 | BroadPharm [broadpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. N-Boc-(2R,3R,4S)-dolaproine CAS-No-120205-50-7 - Career Henan Chemical Co. [coreychem.com]

- 6. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Facebook [cancer.gov]

- 9. asu.elsevierpure.com [asu.elsevierpure.com]

- 10. Differential effects of active isomers, segments, and analogs of dolastatin 10 on ligand interactions with tubulin. Correlation with cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemscene.com [chemscene.com]

- 12. This compound | 120205-50-7 [sigmaaldrich.com]

- 13. This compound | C14H25NO5 | CID 14753398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. N-Boc-(2R,3R,4S)-dolaproine(120205-50-7) 1H NMR [m.chemicalbook.com]

- 15. N-Boc-(2R,3R,4S)-dolaproine | 120205-50-7 [chemicalbook.com]

- 16. IR _2007 [uanlch.vscht.cz]

- 17. mdpi.com [mdpi.com]

- 18. Interaction of dolastatin 10 with tubulin: induction of aggregation and binding and dissociation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. CN111393346A - Synthesis of this compound and Boc-Dap DCHA - Google Patents [patents.google.com]

- 20. Synthesis and Evaluation of Linear and Macrocyclic Dolastatin 10 Analogues Containing Pyrrolidine Ring Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Ariel Scientific Innovations describes new dolastatin 10 analogues and conjugates | BioWorld [bioworld.com]

The Unseen Driver: Unraveling the Biological Significance of the Dolaproine Moiety

A Technical Guide for Researchers and Drug Development Professionals

The dolaproine (Dap) moiety, a unique non-proteinogenic amino acid, stands as a critical component within the intricate architecture of dolastatin 10 and its synthetic analogues, the auristatins. These potent antineoplastic agents, originally isolated from the sea hare Dolabella auricularia, have garnered significant attention for their profound cytotoxicity against a wide array of cancer cell lines. While much focus has been placed on the terminal units of these pentapeptides, emerging research underscores the pivotal role of the internal dolaproine residue in modulating biological activity, cellular uptake, and overall therapeutic potential. This technical guide delves into the core biological significance of the dolaproine moiety, offering an in-depth analysis of its impact on anticancer efficacy, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

The Dolaproine Moiety: A Key Modulator of Cytotoxicity

The dolaproine unit, designated as the P4 residue in the dolastatin 10 peptide sequence, has traditionally been viewed as a structurally important but less functionally dynamic component compared to the N-terminal (P1) and C-terminal (P5) residues. However, recent structure-activity relationship (SAR) studies have challenged this notion, revealing that subtle modifications to the dolaproine ring can lead to significant enhancements in cytotoxic potency.

One of the most notable modifications involves the introduction of an azide group onto the pyrrolidine ring of the dolaproine moiety. This chemical alteration has been shown to substantially increase the cytotoxic activity of dolastatin 10 analogues.

Table 1: Comparative Cytotoxicity of Dolaproine-Modified Dolastatin 10 Analogues

For instance, a study focusing on the introduction of azide functionalities demonstrated that a dolastatin 10 analogue with azide modifications on both the P2 (Valine) and P4 (Dolaproine) subunits exhibited a remarkable increase in potency compared to the widely used auristatin derivative, monomethyl auristatin E (MMAE).[1]

| Compound | P1 Subunit | P2 Subunit Modification | P4 Subunit Modification | GI50 (nM) in MOLM13 Cells |

| MMAE | Monomethyl-Valine | None | None | >1 |

| Analogue 1 | Dolavaline | None | Azide | 0.231 |

| Analogue 2 | Dolavaline | Azide | Azide | 0.057 |

Data synthesized from "Synthesis and Evaluation of Linear and Macrocyclic Dolastatin 10 Analogues Containing Pyrrolidine Ring Modifications".[1]

This enhanced activity is hypothesized to stem from a more favorable conformational geometry of the pentapeptide, influenced by the electronic and steric properties of the azide groups.[1] These findings highlight the dolaproine moiety as a viable and promising target for further optimization in the design of next-generation auristatin-based therapeutics, including antibody-drug conjugates (ADCs).

Mechanism of Action: Targeting Tubulin Polymerization

The primary mechanism of action for dolastatin 10 and its analogues is the inhibition of tubulin polymerization.[2] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, dolastatins disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[2]

While the precise binding interactions are complex, it is understood that the overall conformation of the pentapeptide is critical for its high-affinity binding to the vinca domain of tubulin. Modifications to the dolaproine moiety can influence this conformation, thereby affecting the compound's ability to inhibit tubulin polymerization. The increased potency observed with certain dolaproine-modified analogues suggests that these changes may lead to a more optimal binding orientation within the tubulin heterodimer.

Experimental Workflow: Tubulin Polymerization Assay

The following diagram illustrates a typical workflow for assessing the effect of dolaproine-modified compounds on tubulin polymerization.

References

A Technical Overview of N-Boc-Dolaproine: Molecular Properties

This guide provides the fundamental molecular characteristics of N-Boc-dolaproine, a key amino acid component derived from the pentapeptide Dolastatin 10.[1][2] Dolastatin 10 is recognized for its anticancer properties, which include the inhibition of tubulin polymerization and mitosis.[2]

Core Molecular Data

The essential molecular information for this compound is summarized in the table below. This data is critical for researchers in drug development and chemical synthesis for accurate measurements and reaction stoichiometry.

| Property | Value |

| Chemical Formula | C₁₄H₂₅NO₅[1][3][4] |

| Molecular Weight | 287.35 g/mol [3][4] |

| CAS Number | 120205-50-7[1][3] |

Note: The molecular weight may be listed with slight variations (e.g., 287.4 or 287.36) depending on the source and calculation method.[1][2]

References

An In-depth Technical Guide to N-Boc-dolaproine: Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-dolaproine is a pivotal, non-natural amino acid that serves as a critical building block in the synthesis of potent anti-cancer agents, most notably dolastatin 10 and its synthetic analogs, the auristatins. This guide provides a comprehensive overview of the origin, discovery, and detailed synthetic methodologies of this compound. It includes a compilation of its chemical and physical properties, and outlines its role in the development of antibody-drug conjugates (ADCs). The experimental protocols and data presented are intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Discovery and Origin

This compound is a synthetic derivative of dolaproine, an amino acid residue found in the natural product dolastatin 10. Dolastatin 10 was first isolated in 1987 by Pettit and his team from the sea hare Dolabella auricularia, a mollusk found in the Indian Ocean.[1] This pentapeptide demonstrated remarkable cytotoxic activity and was identified as a potent inhibitor of tubulin polymerization, a mechanism crucial for cell division, making it a significant candidate for cancer therapy.[2][3]

Due to the extremely low natural abundance of dolastatin 10, its total synthesis became a critical goal for further preclinical and clinical evaluation. This necessity spurred the development of synthetic routes for its unique amino acid constituents, including dolaproine. The N-Boc protecting group (tert-butoxycarbonyl) is strategically employed during synthesis to prevent unwanted side reactions at the nitrogen atom of the proline ring, allowing for controlled peptide coupling. Thus, this compound emerged as a key synthetic intermediate, essential for the laboratory and commercial-scale production of dolastatin 10 and its analogs.[1]

Physicochemical Properties

This compound is typically a colorless to light yellow oil or solid.[4][5] Its chemical structure and properties are well-defined, facilitating its use in complex synthetic schemes.

| Property | Value | Reference |

| CAS Number | 120205-50-7 | [4] |

| Molecular Formula | C14H25NO5 | [6] |

| Molecular Weight | 287.35 g/mol | [6][7] |

| IUPAC Name | (2R,3R)-3-methoxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid | [7] |

| Boiling Point | 397.8 ± 17.0 °C (Predicted) | [4][8] |

| Density | 1.133 ± 0.06 g/cm³ (Predicted) | [4][8] |

| pKa | 4.27 ± 0.11 (Predicted) | [4] |

| Physical Form | Oil or Solid | [4][9] |

| Storage Temperature | 2-8°C | [4][8] |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that requires precise stereochemical control. Several synthetic routes have been reported, with a common strategy involving the coupling of a protected proline derivative with a propionate moiety. One notable method involves a stereoselective aldol reaction.

Stereoselective Synthesis via Aldol Condensation

A highly effective method for preparing this compound with the correct stereochemistry involves an aldol condensation of a chiral oxazolidinone with N-Boc-L-prolinal, followed by methylation and cleavage.[10]

Experimental Protocol:

-

Aldol Condensation: A chiral oxazolidinone is treated with dibutylboron triflate at -78°C in an appropriate solvent like dichloromethane. N-Boc-L-prolinal (prepared by the reduction of N-Boc-L-proline) is then added dropwise to the reaction mixture. The reaction is carefully monitored by thin-layer chromatography (TLC) until completion. The resulting aldol adduct is obtained after a standard aqueous workup and purification by column chromatography. This step establishes two of the three chiral centers.

-

Methylation: The hydroxyl group of the aldol product is then methylated. The adduct is dissolved in a polar aprotic solvent, such as tetrahydrofuran (THF), and cooled to 0°C. A strong base, like sodium hydride, is added, followed by a methylating agent, such as methyl iodide. The reaction is stirred until the starting material is consumed.

-

Cleavage of the Chiral Auxiliary: The oxazolidinone auxiliary is cleaved to yield the carboxylic acid. This is typically achieved by hydrolysis with lithium hydroxide in a mixture of water and THF.

-

Purification: The final this compound product is purified by column chromatography to yield the desired compound with high stereochemical purity.

A patent describes a synthesis method with a reported yield of 80.9% for a key intermediate step after purification by column chromatography.[1]

Role in the Synthesis of Dolastatin 10 and Auristatins

This compound is a cornerstone in the synthesis of dolastatin 10 and its potent analogs, the auristatins (e.g., Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF)). These synthetic peptides are too potent for systemic administration as standalone drugs due to severe toxicity.[1] However, their high potency makes them ideal "warheads" for antibody-drug conjugates (ADCs).

In an ADC, a highly potent cytotoxic agent is chemically linked to a monoclonal antibody (mAb). This mAb is designed to target a specific antigen expressed on the surface of cancer cells. This targeted delivery system ensures that the cytotoxic payload is delivered directly to the tumor cells, minimizing exposure to healthy tissues and thereby reducing systemic side effects.

The synthesis of these complex molecules involves a series of peptide couplings where this compound is incorporated into the growing peptide chain. The Boc protecting group is removed at the appropriate step to allow for the formation of a new peptide bond.

Caption: Workflow from this compound to ADC-mediated cell death.

Biological Significance and Applications

The biological activity of this compound itself is not the primary focus; its significance lies in its incorporation into larger, highly active molecules. Dolastatin 10 and the auristatins function by inhibiting microtubule assembly.[1][2][3] Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is necessary for chromosome segregation during cell division. By disrupting tubulin polymerization, these compounds arrest the cell cycle, leading to programmed cell death (apoptosis).

The development of ADCs using auristatin payloads derived from this compound has revolutionized the treatment of certain cancers. Several FDA-approved ADCs, such as Adcetris® (brentuximab vedotin) and Polivy® (polatuzumab vedotin), utilize MMAE as their cytotoxic payload, underscoring the immense therapeutic importance of this compound in modern oncology.

Caption: Inhibition of microtubule assembly by auristatins.

Conclusion

This compound, a synthetic amino acid derivative, is an indispensable component in the production of some of the most effective anti-cancer therapeutics developed to date. Its origin is tied to the marine natural product dolastatin 10, but its importance has grown exponentially with the advent of antibody-drug conjugate technology. The stereocontrolled synthesis of this compound remains a key area of research, aimed at improving yields and scalability to meet the increasing demand for ADC-based therapies. This guide has provided a foundational understanding of its discovery, synthesis, and critical role in the development of targeted cancer treatments, offering valuable insights for professionals in the field.

References

- 1. CN111393346A - Synthesis of this compound and Boc-Dap DCHA - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. (2R,3R)-BOC-dolaproine | CAS#:120205-50-7 | Chemsrc [chemsrc.com]

- 4. N-Boc-(2R,3R,4S)-dolaproine CAS#: 120205-50-7 [amp.chemicalbook.com]

- 5. N-Boc-(2R,3R,4S)-dolaproine CAS-No-120205-50-7 - Career Henan Chemical Co. [coreychem.com]

- 6. N-Boc-(2R,3R,4S)-dolaproine synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | C14H25NO5 | CID 14753398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-Boc-(2R,3R,4S)-dolaproine | 120205-50-7 [chemicalbook.com]

- 9. This compound | 120205-50-7 [sigmaaldrich.com]

- 10. asu.elsevierpure.com [asu.elsevierpure.com]

N-Boc-Dolaproine: A Pivotal Component in the Synthesis of Potent Auristatin Payloads for Antibody-Drug Conjugates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Boc-dolaproine, a critical chiral building block, and elucidates its integral role in the synthesis of auristatins, a class of highly potent cytotoxic agents. Auristatins, particularly monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), are paramount as payloads in the development of antibody-drug conjugates (ADCs), a transformative class of targeted cancer therapeutics. This document details the chemical properties of this compound, outlines its synthesis, and describes its incorporation into the pentapeptide structure of auristatins. Furthermore, it explores the mechanism of action of auristatins as microtubule inhibitors, presenting quantitative data on their cytotoxic activity and providing detailed experimental protocols for key synthetic steps. Visual representations of synthetic workflows and biological pathways are included to facilitate a deeper understanding of the subject matter.

Introduction to this compound and Auristatins

1.1 this compound: A Specialized Amino Acid Derivative

This compound, chemically known as (2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid, is a synthetic, protected amino acid. The "Boc" designation refers to the tert-butoxycarbonyl protecting group on the nitrogen atom of the proline ring, which is essential for controlled, stepwise peptide synthesis. This compound is a key component of dolastatin 10, a natural pentapeptide isolated from the sea hare Dolabella auricularia.[1][2] Dolastatin 10 exhibits potent antineoplastic activity by inhibiting microtubule assembly.[3]

1.2 Auristatins: Synthetic Analogs of Dolastatin 10

Auristatins are structurally related synthetic analogs of dolastatin 10.[4] Due to the high toxicity of dolastatin 10, which limited its therapeutic window as a standalone agent, auristatins were developed to optimize the structure-activity relationship for use in targeted therapies.[4] Monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) are two of the most extensively studied and clinically relevant auristatins.[5] Their exceptional potency, with cytotoxic effects in the picomolar to nanomolar range, makes them ideal payloads for ADCs.[6]

The Relationship between this compound and Auristatins

This compound constitutes the P4 subunit in the pentapeptide backbone of dolastatin 10 and its auristatin analogs.[7] The synthesis of auristatins involves the sequential coupling of five amino acid and amine units. This compound is a crucial intermediate in this process, providing a key structural element that contributes to the overall conformation and biological activity of the final auristatin molecule.[4]

The general structure of an auristatin, such as MMAE, consists of the following subunits, typically assembled from the C-terminus to the N-terminus:

-

P5: Dolaphenine (Doe) or a modified C-terminal amine.

-

P4: Dolaproine (Dap), introduced into the synthesis as this compound.

-

P3: Dolaisoleuine (Dil).

-

P2: Valine (Val).

-

P1: N-methyl-valine (MeVal) for MMAE.

The Boc protecting group on this compound is removed after its coupling to the P5 unit, allowing for the subsequent attachment of the P3 unit. This controlled, stepwise approach is fundamental to modern peptide synthesis.

Figure 1. Relationship between Dolastatin 10, this compound, and Auristatins.

Quantitative Data

The following tables summarize key quantitative data for this compound and representative auristatins.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 120205-50-7 | [8] |

| Molecular Formula | C14H25NO5 | [8] |

| Molecular Weight | 287.35 g/mol | [8] |

| Appearance | Colorless to light yellow oil | [8] |

| Purity | ≥98% (typical) | [8] |

Table 2: In Vitro Cytotoxicity of Auristatin Derivatives

| Compound | Target Cell Line | IC50 (nM) | Reference |

| MMAE | SKBR3 (Breast Cancer) | 3.27 ± 0.42 | [2] |

| MMAE | HEK293 (Kidney) | 4.24 ± 0.37 | [2] |

| L49-vcMMAE (ADC) | SK-MEL-5 (Melanoma) | 0.7 ng/mL | [9] |

| L49-vcMMAF (ADC) | SK-MEL-5 (Melanoma) | 7.1 ng/mL | [9] |

| MMAF | HCT116 (Colon Cancer) | (Potent Inhibition) | [5] |

| Trastuzumab-MMAE (ADC) | SKOV-3 (Ovarian Cancer) | ~50-80 pM | [10] |

| Trastuzumab-MMAU (ADC) | SKOV-3 (Ovarian Cancer) | ~50-80 pM | [10] |

Experimental Protocols

The following sections provide generalized protocols for the synthesis of this compound and its subsequent use in the assembly of an auristatin backbone. These protocols are derived from methodologies described in the scientific literature and patents.[4][7][11]

4.1 Synthesis of this compound

A common synthetic route to this compound involves a Reformatsky reaction.[4]

Step 1: Reformatsky Reaction

-

Activate zinc powder in an anhydrous solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture and add N-Boc-L-prolinal.

-

Slowly add a solution of an α-bromo ester (e.g., ethyl 2-bromopropionate).

-

Maintain the reaction at a controlled temperature (e.g., 25-35°C) for several hours until completion, monitored by a suitable technique like HPLC.[4]

-

Quench the reaction and perform an aqueous workup to isolate the crude product.

Step 2: Methylation

-

Dissolve the product from Step 1 in an appropriate solvent.

-

Treat with a methylating agent (e.g., methyl trifluoromethanesulfonate) in the presence of a non-nucleophilic base (e.g., a proton sponge or lithium hexamethyldisilazide) to methylate the hydroxyl group.[4]

-

Purify the methylated intermediate, typically by column chromatography.

Step 3: Hydrolysis

-

Hydrolyze the ester group of the methylated intermediate using a base such as lithium hydroxide (LiOH) in the presence of hydrogen peroxide.[11]

-

Acidify the reaction mixture to protonate the resulting carboxylate.

-

Extract the final product, this compound, into an organic solvent and purify.

4.2 Synthesis of an Auristatin Pentapeptide (e.g., MMAE backbone)

This process involves sequential peptide coupling and deprotection steps.

Step 1: Coupling of this compound (P4) and Dolaphenine (P5)

-

Dissolve the C-terminal amine unit (e.g., dolaphenine methyl ester) in a suitable solvent like dichloromethane (CH2Cl2) or N,N-dimethylformamide (DMF).

-

Activate the carboxylic acid of this compound using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an additive like 1-hydroxybenzotriazole (HOBt).[7][11]

-

Add the activated this compound to the dolaphenine solution, along with a base like triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA), and stir until the reaction is complete.

-

Purify the resulting dipeptide (N-Boc-Dap-Doe).

Step 2: Boc Deprotection

-

Treat the purified dipeptide with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to remove the Boc protecting group from the dolaproine nitrogen.[7][11]

-

Neutralize the resulting amine salt to prepare it for the next coupling step.

Step 3: Sequential Coupling and Deprotection

-

Repeat the coupling and deprotection steps sequentially, adding N-Boc-dolaisoleuine (P3), N-Boc-valine (P2), and finally N-Boc-N-methyl-valine (P1). Each coupling step requires activation of the carboxylic acid of the incoming amino acid and reaction with the free amine of the growing peptide chain.

Step 4: Final Deprotection and Purification

-

After the final coupling, perform a final deprotection step to remove the N-terminal Boc group.

-

Purify the complete auristatin peptide using a technique such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Figure 2. General workflow for this compound and Auristatin synthesis.

Mechanism of Action of Auristatins

Auristatins exert their potent cytotoxic effects by disrupting the cellular microtubule network, which is essential for various cellular processes, most critically for cell division (mitosis).[12]

The mechanism can be summarized as follows:

-

ADC Internalization: When an ADC binds to its target antigen on a cancer cell, the entire ADC-antigen complex is internalized into the cell, typically via endocytosis.

-

Payload Release: Inside the cell, the linker connecting the auristatin to the antibody is cleaved (for cleavable linkers), releasing the free, active auristatin payload into the cytoplasm.[13]

-

Tubulin Binding: The released auristatin binds to tubulin, the protein subunit that polymerizes to form microtubules.[12] Specifically, auristatins bind at the vinca domain on β-tubulin.[14]

-

Inhibition of Polymerization: This binding inhibits the polymerization of tubulin into functional microtubules.[3] It disrupts the dynamic instability of microtubules, which is the constant switching between periods of growth and shortening required for proper mitotic spindle formation.[15]

-

Mitotic Arrest: The disruption of the mitotic spindle prevents the cell from properly aligning and separating its chromosomes during mitosis, leading to cell cycle arrest, typically at the G2/M phase.[14]

-

Apoptosis: Unable to complete cell division, the cell undergoes programmed cell death, or apoptosis.[14]

Figure 3. Mechanism of action for auristatin-based ADCs.

Conclusion

This compound is a cornerstone in the field of targeted cancer therapy, serving as an indispensable building block for the synthesis of auristatin payloads. Its unique structure is critical for the high potency of these cytotoxic agents. A thorough understanding of the synthesis of this compound and its subsequent incorporation into auristatins, coupled with a clear comprehension of their mechanism of action, is vital for the continued development and optimization of next-generation antibody-drug conjugates. The detailed protocols, quantitative data, and pathway visualizations provided in this guide are intended to support researchers and drug development professionals in this endeavor, ultimately contributing to the advancement of more effective and targeted cancer treatments.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CN111393346A - Synthesis of this compound and Boc-Dap DCHA - Google Patents [patents.google.com]

- 5. Design, synthesis and bioactivity evaluation of novel monomethyl auristatin F analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]

- 7. Synthesis and Evaluation of Linear and Macrocyclic Dolastatin 10 Analogues Containing Pyrrolidine Ring Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Boc-(2R,3R,4S)-dolaproine CAS-No-120205-50-7 - Career Henan Chemical Co. [coreychem.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 14. Auristatin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 15. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data and Experimental Protocols for N-Boc-Dolaproine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-dolaproine, a key building block in the synthesis of dolastatin 10 and its analogues. The information presented herein is intended to assist researchers in the identification, characterization, and utilization of this important synthetic intermediate.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results | |||

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | |

Note: Specific chemical shift values, multiplicities, and coupling constants were not explicitly available in the provided search results. Researchers should refer to commercial supplier data sheets or published literature for experimental values.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Description |

| Data not available in search results | |

Note: Characteristic IR absorption frequencies were not detailed in the search results. Expected absorptions would include C=O stretching for the carbamate and carboxylic acid, C-O stretching, and C-H stretching vibrations.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion Type |

| 287.17327290 | [M+H]⁺ (Monoisotopic)[1] |

Note: The molecular formula of this compound is C₁₄H₂₅NO₅, with a molecular weight of approximately 287.35 g/mol [1][2].

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are crucial for reproducibility. The following sections outline generalized procedures based on common laboratory practices.

Synthesis of this compound

A common synthetic route to this compound involves the reaction of N-Boc-L-prolinal with a suitable reagent to introduce the methoxy-2-methylpropanoic acid side chain. One patented method describes a synthesis involving a Reformatsky reaction under the activation of zinc powder, followed by methylation and hydrolysis to yield this compound[3].

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrument: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to obtain singlet peaks for each unique carbon. A larger number of scans may be required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

Protocol for FT-IR Analysis:

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For an oily sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrument: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

Protocol for ESI-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent compatible with electrospray ionization (e.g., methanol or acetonitrile, often with a small amount of formic acid to promote protonation).

-

Instrument: Employ an Electrospray Ionization Mass Spectrometer (ESI-MS).

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any observed fragment ions.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

References

N-Boc-Dolaproine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of N-Boc-dolaproine, a key synthetic intermediate in the production of potent anti-cancer agents. Understanding these fundamental physicochemical properties is critical for the successful development of drug candidates, from formulation to clinical application.

Physicochemical Properties of this compound

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data serves as a foundational reference for formulation development and analytical method design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₅NO₅ | ChemScene |

| Molecular Weight | 287.35 g/mol | ChemScene |

| Appearance | Colorless to light yellow oil | Career Henan Chemical Co.[1] |

| Predicted pKa | 4.27 ± 0.11 | Career Henan Chemical Co.[1] |

| Predicted LogP | 2.12 | ChemScene[2] |

| Topological Polar Surface Area (TPSA) | 76.07 Ų | ChemScene[2] |

Solubility Profile

Currently, detailed experimental data on the solubility of this compound in a wide range of pharmaceutically relevant solvents is limited in publicly available literature. The available data is summarized in Table 2.

Table 2: Known Solubility of this compound

| Solvent | Solubility | Conditions | Source |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Ultrasonic agitation may be needed | MedChemExpress |

| In vivo formulation 1 | ≥ 2.5 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | MedChemExpress |

| In vivo formulation 2 | ≥ 2.5 mg/mL | 10% DMSO, 90% (20% SBE-β-CD in saline) | MedChemExpress |

Due to the limited publicly available experimental data, a comprehensive solubility assessment in aqueous and organic solvents is highly recommended.

Stability Profile

This compound is reported to be stable under recommended storage conditions. However, its chemical structure suggests potential degradation pathways under specific stress conditions. A summary of its known stability is provided in Table 3.

Table 3: Stability Summary of this compound

| Condition | Observation | Source |

| Recommended Storage | 2-8°C, stored under nitrogen | Career Henan Chemical Co.[1] |

| Long-term Storage (in solvent) | -80°C for 6 months; -20°C for 1 month (in DMSO, under nitrogen) | MedChemExpress |

| Acidic Conditions | The N-Boc protecting group is susceptible to cleavage. | General Chemical Knowledge[3] |

| Strong Oxidizing Agents | The pyrrolidine ring may be susceptible to oxidation. | General Chemical Knowledge[4] |

Experimental Protocols

To facilitate further investigation, the following sections provide detailed experimental protocols for determining the solubility and stability of this compound. These protocols are based on established pharmaceutical industry best practices.

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the determination of the thermodynamic equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, phosphate-buffered saline at various pH levels)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for this compound

Procedure:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected solvent.

-

Seal the vials and place them in a temperature-controlled orbital shaker.

-

Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined time (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

After agitation, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials to sediment the undissolved solid.

-

Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent and analyze the concentration of this compound using a validated HPLC method.

-

Repeat the analysis at different time points until the concentration of this compound in the solution remains constant, indicating that equilibrium has been reached.

Protocol for Forced Degradation and Stability Studies

This protocol describes a systematic approach to identify potential degradation pathways and assess the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

A photostability chamber

-

A temperature- and humidity-controlled stability chamber

-

HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) for peak purity analysis and identification of degradation products.

Procedure:

-

Hydrolytic Degradation:

-

Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), neutral (e.g., water), and basic (e.g., 0.1 M NaOH) media.

-

Store the solutions at elevated temperatures (e.g., 40°C, 60°C) and at room temperature.

-

At specified time points (e.g., 0, 24, 48, 72 hours), withdraw samples and analyze them by HPLC-PDA-MS.

-

-

Oxidative Degradation:

-

Prepare a solution of this compound in a suitable solvent and add a solution of hydrogen peroxide.

-

Store the solution at room temperature and protected from light.

-

Analyze samples at various time intervals by HPLC-PDA-MS.

-

-

Photostability:

-

Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

-

Maintain a dark control sample under the same conditions.

-

Analyze the exposed and control samples by HPLC-PDA-MS.

-

-

Thermal Stability:

-

Store solid this compound in a stability chamber at elevated temperatures (e.g., 40°C, 60°C) and controlled humidity.

-

Analyze samples at predetermined time points by HPLC.

-

Data Analysis:

-

For all stability studies, quantify the amount of this compound remaining at each time point.

-

Use the HPLC-PDA-MS data to identify and characterize any significant degradation products.

-

Determine the degradation kinetics and potential degradation pathways.

Visualizations

The following diagrams illustrate key workflows and potential pathways relevant to the study of this compound.

Caption: Workflow for Equilibrium Solubility Determination.

References

An In-depth Technical Guide to N-Boc-dolaproine: Synthesis, Commercial Availability, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-dolaproine is a crucial chiral building block in the synthesis of dolastatin 10 and its potent analogues, a class of antineoplastic agents that have garnered significant attention in the field of oncology. Dolastatin 10, originally isolated from the sea hare Dolabella auricularia, exhibits powerful cytotoxic activity by inhibiting tubulin polymerization.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its commercial availability from various suppliers, detailed synthetic protocols, and its application in the development of tubulin-targeting anticancer drugs.

Commercial Availability of this compound

This compound is commercially available from a range of chemical suppliers, catering to the needs of researchers and drug development professionals. The following table summarizes the availability of this compound from prominent suppliers.

| Supplier | Catalog Number | Purity | Available Quantities | Additional Information |

| Sigma-Aldrich | SY3H7CF2915F | 95% | 100 mg, 250 mg, 1 g | Ships in 10 days from Aldrich Partner.[1] |

| BroadPharm | BP-41449 | >95% | 500 mg, 1 g, 5 g, 10 g | Ships within 24 hours. Storage at -20°C.[3] |

| MedchemExpress | HY-117565 | >98% | 10 mg, 50 mg, 100 mg | Also available as a 10 mM solution in DMSO. |

| ChemicalBook | CB7708849 | 99% | Inquire for pricing | Lists multiple suppliers. |

| Career Henan Chemical Co. | Not specified | 98% | Supplied in kilograms. | Light yellow oily substance. |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is a critical step in the total synthesis of dolastatin 10 and its analogues. Several synthetic routes have been reported, with a focus on achieving high stereoselectivity. A common approach involves a Reformatsky reaction followed by methylation and hydrolysis. The following protocol is based on a disclosed synthetic method.[4]

Step 1: Reformatsky Reaction

-

To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add zinc powder and a suitable organic solvent such as tetrahydrofuran (THF).

-

Activate the zinc powder by adding a catalytic amount of an activating agent (e.g., iodine or 1,2-dibromoethane) and stirring until the color of the activator disappears.

-

Cool the mixture to 0-5 °C.

-

Slowly and simultaneously add a solution of N-Boc-L-prolinal in THF and a solution of a 2-bromopropionate ester (e.g., ethyl 2-bromopropionate) in THF to the activated zinc suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aldol addition product.

Step 2: Methylation

-

Dissolve the crude product from Step 1 in a suitable aprotic solvent such as THF.

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Add a strong base, such as sodium hydride or lithium diisopropylamide (LDA), portion-wise to the solution and stir for 30 minutes to deprotonate the hydroxyl group.

-

Add a methylating agent, such as methyl iodide or dimethyl sulfate, dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate to yield the methylated intermediate.

Step 3: Hydrolysis

-

Dissolve the methylated intermediate in a mixture of a suitable organic solvent (e.g., THF or methanol) and water.

-

Add a base, such as lithium hydroxide or sodium hydroxide, to the solution.

-

Stir the reaction at room temperature for several hours until the ester hydrolysis is complete, as monitored by TLC or HPLC.

-

Acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid (e.g., 1 M HCl).

-

Extract the this compound into an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product.

-

The crude this compound can be further purified by column chromatography on silica gel.

A patent for this synthesis method reports that the yield for each step is favorable, and the intermediates are readily purified.[4]

Application in Drug Development: The Dolastatin 10 Family

This compound is a key component of dolastatin 10, a potent antimitotic agent that inhibits tubulin polymerization.[1][2][3] This mechanism of action disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[3]

Mechanism of Action: Tubulin Polymerization Inhibition

The signaling pathway for dolastatin 10's cytotoxic activity is centered on its interaction with tubulin.

References

- 1. asu.elsevierpure.com [asu.elsevierpure.com]

- 2. Dolastatin 10, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN111393346A - Synthesis of this compound and Boc-Dap DCHA - Google Patents [patents.google.com]

The Therapeutic Landscape of N-Boc-dolaproine Derivatives: A Technical Guide to Anticancer Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-dolaproine stands as a cornerstone chiral building block in the synthesis of a potent class of antineoplastic agents known as auristatins. These synthetic analogs of the marine natural product dolastatin 10 have garnered significant attention for their profound cytotoxicity against a range of cancer cell lines. This technical guide delves into the therapeutic applications stemming from this compound, with a primary focus on the well-established anticancer properties of its derivatives, the auristatins. While the direct therapeutic use of this compound derivatives as standalone agents is not documented, their integral role in the architecture of highly active antibody-drug conjugates (ADCs) is a major focus of modern cancer therapy research. This document will provide an in-depth overview of their synthesis, mechanism of action, quantitative biological data, and the experimental protocols used for their evaluation.

From this compound to Potent Anticancer Agents: A Synthetic Overview

The synthesis of therapeutically active auristatins, such as the widely studied Monomethyl Auristatin E (MMAE), is a multi-step process for which this compound is a critical precursor. The tert-butyloxycarbonyl (Boc) protecting group on the dolaproine unit is essential for controlled peptide couplings during the assembly of the pentapeptide backbone of auristatins.

A generalized synthetic workflow is depicted below:

Primary Therapeutic Application: Anticancer Activity

The principal therapeutic application of this compound derivatives lies in their potent anticancer activity, primarily realized through their incorporation into auristatins. These compounds are too toxic for systemic administration as standalone drugs but have found immense value as payloads in ADCs.

Mechanism of Action: Tubulin Polymerization Inhibition

Auristatins exert their cytotoxic effects by inhibiting tubulin polymerization.[1] Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is necessary for cell division. By binding to tubulin, auristatins disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[2][3]

The mechanism of action for an auristatin-based ADC is a multi-step process:

Quantitative Data: In Vitro Cytotoxicity

The following tables summarize the in vitro cytotoxicity of various auristatin derivatives against a panel of human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Table 1: Cytotoxicity of Monomethyl Auristatin E (MMAE) and its Derivatives

| Compound | Cancer Cell Line | IC50 / GI50 (nM) | Reference |

| MMAE | SKBR3 (Breast Cancer) | 3.27 ± 0.42 | [2] |

| MMAE | HEK293 (Kidney Cancer) | 4.24 ± 0.37 | [2] |

| MMAE | HCT 116 (Colon Cancer) | - | [4] |

| MMAF | HCT 116 (Colon Cancer) | - | [4] |

| Auristatin PHE | Cryptococcus neoformans | - | [5] |

Table 2: Cytotoxicity of Dolastatin 10 and its Analogs

| Compound | Cancer Cell Line | IC50 (nM) | Reference |

| Dolastatin 10 | L1210 (Leukemia) | 0.03 | [6] |

| Dolastatin 10 | NCI-H69 (Small Cell Lung Cancer) | 0.059 | [6] |

| Dolastatin 10 | DU-145 (Prostate Cancer) | 0.5 | [6] |

| Dolastatin 10 | HT-29 (Colon Cancer) | 0.06 | [6] |

| Dolastatin 10 | MCF7 (Breast Cancer) | 0.03 | [6] |

Other Potential Therapeutic Applications: A Field for Future Research

Antiviral and Anti-inflammatory Activity

The current body of scientific literature provides limited evidence for significant antiviral or anti-inflammatory properties of this compound derivatives or their resulting auristatins. While some studies have explored the antiviral potential of natural products, and some dolastatin derivatives have shown activity against the fungus Cryptococcus neoformans, dedicated research into broad-spectrum antiviral or potent anti-inflammatory effects of auristatins is lacking.[5] One study noted the anti-inflammatory potential of auranamide, though this is not a direct derivative of this compound.[7] This represents a potential area for future investigation.

Experimental Protocols

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[8][9][10][11][12]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[8][11] The concentration of the formazan, which is dissolved in a solubilizing solution, is quantified by measuring the absorbance at a specific wavelength (typically between 550 and 600 nm).[10]

Detailed Protocol:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds (this compound derivatives or auristatins) in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[9]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.[10]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit or enhance the polymerization of tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340-350 nm.[13][14][15] Alternatively, a fluorescent reporter can be used that incorporates into microtubules, leading to an increase in fluorescence.[16]

Protocol (based on a commercial absorbance-based kit):

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin protein in an appropriate buffer (e.g., General Tubulin Buffer containing GTP) on ice.[13]

-

Prepare a 10x stock solution of the test compound in the same buffer. Paclitaxel (a microtubule stabilizer) and nocodazole or vinblastine (microtubule destabilizers) are often used as controls.[15]

-

-

Assay Setup:

-

Polymerization and Measurement:

-

Data Analysis:

-

Plot the absorbance as a function of time to generate polymerization curves.

-

Compare the curves of the test compounds to the control curves to determine if the compound inhibits (lower absorbance plateau) or enhances (higher absorbance plateau or faster polymerization rate) tubulin polymerization.

-

The IC50 for inhibition can be determined by testing a range of compound concentrations.

-

Conclusion

This compound is a vital synthetic intermediate that enables the construction of highly potent anticancer agents, the auristatins. While this compound derivatives themselves are not direct therapeutic agents, their incorporation into auristatins has led to the development of successful antibody-drug conjugates for targeted cancer therapy. The primary mechanism of action is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. The quantitative data presented herein underscores the sub-nanomolar cytotoxicity of these compounds against various cancer cell lines. While the exploration of antiviral and anti-inflammatory applications remains a nascent field, the established and potent anticancer activity of auristatins continues to drive significant research and development efforts in oncology. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic potential of this important class of molecules.

References

- 1. adcreview.com [adcreview.com]

- 2. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The dolastatins, a family of promising antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Activities and Postantifungal Effects of the Potent Dolastatin 10 Derivative Auristatin PHE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchhub.com [researchhub.com]

- 9. texaschildrens.org [texaschildrens.org]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. abscience.com.tw [abscience.com.tw]

- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 16. maxanim.com [maxanim.com]

An In-depth Technical Guide to the Stereochemistry of N-Boc-(2R,3R,4S)-dolaproine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-(2R,3R,4S)-dolaproine is a crucial chiral building block in the synthesis of the potent antineoplastic agent dolastatin 10 and its analogues, known as auristatins. The precise stereochemistry of this unnatural amino acid is paramount to the biological activity of the final therapeutic compounds. This technical guide provides a comprehensive overview of the stereochemical aspects of N-Boc-(2R,3R,4S)-dolaproine, including its synthesis, characterization, and the analytical methods used to confirm its absolute and relative stereochemistry.

Introduction

Dolaproine, a key component of the marine natural product dolastatin 10, possesses three contiguous stereocenters. The specific isomer, (2R,3R,4S)-dolaproine, is essential for the potent tubulin polymerization inhibitory activity of dolastatin 10 and its derivatives.[1] The N-Boc protected form, N-Boc-(2R,3R,4S)-dolaproine, serves as a stable intermediate in the complex multi-step synthesis of these anticancer agents. This document details the stereoselective synthesis and rigorous stereochemical analysis required to ensure the correct isomeric form of this critical precursor.

Stereoselective Synthesis